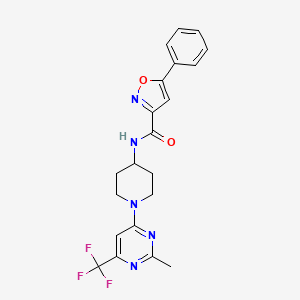
5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one is a synthetic compound recognized for its distinctive structural features, which include a benzyloxy group, a methyl group, and a phenylpiperazinyl group attached to a pyridinone core. These structural components confer unique chemical properties, rendering the compound valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one typically involves multi-step organic synthesis, starting with the preparation of intermediate compounds. One common method begins with the reaction of 2-methyl-4-pyridone with benzyl bromide to introduce the benzyloxy group. Subsequent steps may involve the formation of the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety through a series of nucleophilic substitution and condensation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability and yield. Techniques such as flow chemistry, catalysis, and green chemistry principles are often employed to enhance the efficiency and sustainability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity is influenced by the functional groups present in the molecule. Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes. Major Products Formed: The major products formed from these reactions depend on the specific reaction pathways
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one has diverse applications in scientific research:
Chemistry: Utilized as a building block for the synthesis of more complex molecules, facilitating the study of chemical reactivity and molecular design.
Biology: Investigated for its potential as a molecular probe in biological systems, aiding in the exploration of biochemical pathways and interactions.
Medicine: Explored for its pharmacological properties, including its potential as a lead compound in drug discovery and development.
Industry: Employed in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, which may include enzymes, receptors, or ion channels. The precise mechanism of action involves binding to these targets, modulating their activity, and influencing downstream signaling pathways. Research efforts are focused on elucidating these interactions to understand the compound's biological effects and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
5-(Benzyloxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one stands out due to its unique structural features and versatile reactivity. Similar compounds include:
2-Methyl-4-pyridone derivatives: Share the pyridinone core but differ in functional group substitutions, impacting their chemical behavior and applications.
Phenylpiperazine derivatives: Contain the phenylpiperazinyl group, with variations in the attached functional groups influencing their pharmacological profiles.
Benzyloxy-substituted compounds:
In essence, the combination of these structural motifs in this compound confers its unique properties, making it a compound of significant interest in various fields of scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-20-16-23(29)24(31-19-21-8-4-2-5-9-21)17-28(20)18-25(30)27-14-12-26(13-15-27)22-10-6-3-7-11-22/h2-11,16-17H,12-15,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRKTFIITQNYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2506965.png)
![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)
![2-NITRO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE](/img/structure/B2506968.png)
![1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)
![2-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2506971.png)

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride](/img/structure/B2506974.png)





